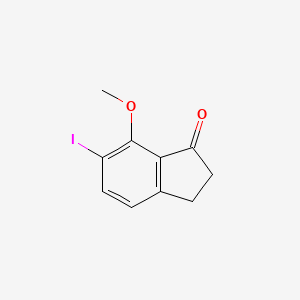

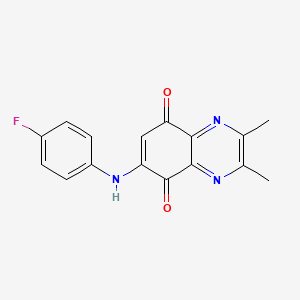

![molecular formula C16H22N4O2 B11836327 tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate](/img/structure/B11836327.png)

tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-ブチル (1-(1H-ベンゾ[d]イミダゾール-2-イル)ピロリジン-3-イル)カルバメートは、その幅広い化学的および生物学的特性で知られるベンゾイミダゾール部分を含む化合物です。 ベンゾイミダゾール誘導体は、抗菌性、抗真菌性、抗ウイルス性など、さまざまな生物学的活性を持つため、医薬品によく使用されます .

準備方法

tert-ブチル (1-(1H-ベンゾ[d]イミダゾール-2-イル)ピロリジン-3-イル)カルバメートの合成は、通常、ベンゾイミダゾール環の形成に続いて、ピロリジンとtert-ブチルカルバメート基を導入することを含みます。一般的な合成ルートの1つには、o-フェニレンジアミンとカルボン酸誘導体を縮合させてベンゾイミダゾールコアを形成することが含まれます。 その後のステップでは、ベンゾイミダゾールをピロリジンで官能化し、アミン基をtert-ブチルカルバメートで保護します .

化学反応の分析

tert-ブチル (1-(1H-ベンゾ[d]イミダゾール-2-イル)ピロリジン-3-イル)カルバメートは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: ベンゾイミダゾール環は、特定の条件下で酸化されてN-オキシドを生成する可能性があります。

還元: 還元反応は、使用する試薬に応じて、ベンゾイミダゾール環またはカルバメート基を標的とすることができます。

科学研究への応用

tert-ブチル (1-(1H-ベンゾ[d]イミダゾール-2-イル)ピロリジン-3-イル)カルバメートは、科学研究でいくつかの用途があります。

化学: より複雑な分子の合成の中間体として使用されます。

生物学: この化合物のベンゾイミダゾール部分は、さまざまな生物学的標的との相互作用で知られており、酵素阻害と受容体結合の研究に役立ちます。

医学: ベンゾイミダゾール誘導体は、抗がん剤、抗ウイルス剤、抗菌剤など、潜在的な治療効果の可能性について検討されています。

科学的研究の応用

Tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound’s benzimidazole moiety is known for its interaction with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

Medicine: Benzimidazole derivatives are explored for their potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

Industry: The compound can be used in the development of new materials with specific chemical properties.

作用機序

tert-ブチル (1-(1H-ベンゾ[d]イミダゾール-2-イル)ピロリジン-3-イル)カルバメートの作用機序は、酵素や受容体などの分子標的との相互作用を含みます。ベンゾイミダゾール環は、酵素の活性部位に結合して、その活性を阻害する可能性があります。 この相互作用は、さまざまな生物学的経路を混乱させ、この化合物の治療効果をもたらす可能性があります .

類似化合物の比較

tert-ブチル (1-(1H-ベンゾ[d]イミダゾール-2-イル)ピロリジン-3-イル)カルバメートに類似した化合物には、オメプラゾールなどの他のベンゾイミダゾール誘導体があります。

オメプラゾール: 胃酸関連疾患の治療に使用されるプロトンポンプ阻害剤。

アルベンダゾール: さまざまな寄生虫の感染症の治療に使用される抗寄生虫剤。

チベンダゾール: 抗真菌剤および抗寄生虫剤。これらの化合物はベンゾイミダゾールコアを共有していますが、官能基が異なり、生物学的活性と用途が異なります.

類似化合物との比較

Similar compounds to tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate include other benzimidazole derivatives such as:

Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.

Albendazole: An antiparasitic agent used to treat a variety of parasitic worm infestations.

特性

分子式 |

C16H22N4O2 |

|---|---|

分子量 |

302.37 g/mol |

IUPAC名 |

tert-butyl N-[1-(1H-benzimidazol-2-yl)pyrrolidin-3-yl]carbamate |

InChI |

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)17-11-8-9-20(10-11)14-18-12-6-4-5-7-13(12)19-14/h4-7,11H,8-10H2,1-3H3,(H,17,21)(H,18,19) |

InChIキー |

MELSNYWVNDKOHT-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC3=CC=CC=C3N2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

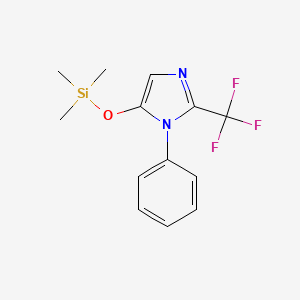

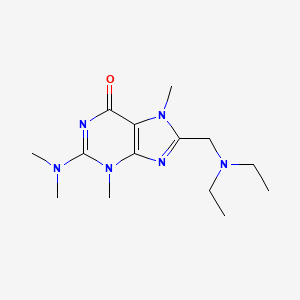

![Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B11836245.png)

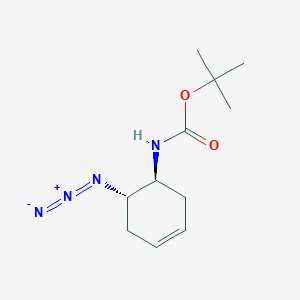

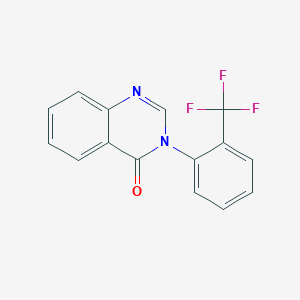

![6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)-](/img/structure/B11836259.png)

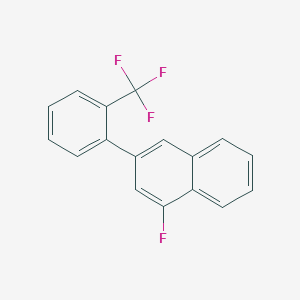

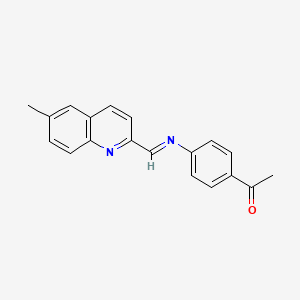

![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one](/img/structure/B11836262.png)

![3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1S,2R)-1,2,3-tris(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester, (4R,5R)-](/img/structure/B11836308.png)